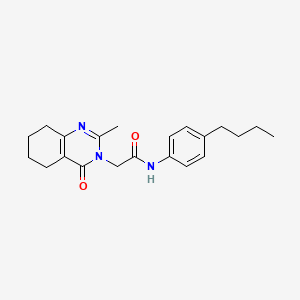

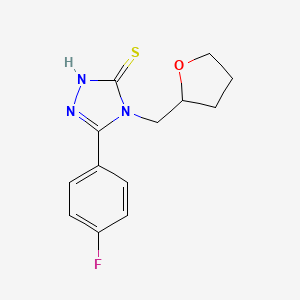

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide, commonly known as ESI-09, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. ESI-09 has been shown to inhibit RAC1, a protein involved in a variety of cellular processes, including cell migration, proliferation, and survival.

Applications De Recherche Scientifique

Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide and similar compounds have been explored for their potential in inhibiting PNMT, an enzyme involved in the biosynthesis of the neurotransmitter epinephrine. Compounds with modifications to the sulfonamide nitrogen, such as N-trifluoroethyl sulfonamide and N-trifluoropropyl sulfonamide, have demonstrated remarkable potency and selectivity in inhibiting PNMT, indicating their potential for crossing the blood-brain barrier and influencing epinephrine-mediated pathways (Grunewald et al., 2005).

Aza-heterocycles Synthesis

Research on aza-heterocycles, important scaffolds in medicinal chemistry, has utilized similar tetrahydroisoquinoline compounds in synthetic pathways. The tandem Pummerer/Mannich cyclization cascade of alpha-sulfinylamides has been employed to prepare fused isoquinoline lactams, demonstrating a method to assemble complex natural product scaffolds, which could be applied in the synthesis of diverse pharmacologically active compounds (Padwa et al., 2002).

Structure-Activity Relationship (SAR) Studies

SAR studies have elucidated how modifications to sulfonamide and sulfone moieties impact the binding and inhibitory potency of tetrahydroisoquinolines towards PNMT. These studies have revealed that sulfonamide oxygens form favorable interactions with PNMT, guiding the design of more potent inhibitors. This research provides insights into designing compounds with enhanced potency and selectivity for enzymes or receptors of interest (Grunewald et al., 2006).

Anticancer Activity

The synthesis and evaluation of tetrahydroisoquinoline derivatives, including methoxy-indolo[2,1-a]isoquinolines, have been explored for their anticancer activity. These compounds have shown cytostatic activity in vitro against leukemia and mammary tumor cells, highlighting the potential of tetrahydroisoquinoline scaffolds in developing new anticancer agents (Ambros et al., 1988).

Microwave-Assisted Synthesis and Enzyme Inhibition

Novel methodologies using microwave-assisted synthesis have been applied to the development of triazole analogues derived from tetrahydroisoquinoline compounds, demonstrating significant enzyme inhibitory activities. This approach highlights the efficiency of modern synthetic techniques in producing bioactive molecules capable of targeting enzymes like carbonic anhydrase and cholinesterases, offering potential therapeutic avenues for diseases associated with these enzymes (Virk et al., 2018).

Propriétés

IUPAC Name |

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-3-27(24,25)22-11-10-16-6-7-18(12-17(16)13-22)21-20(23)14-26-19-8-4-15(2)5-9-19/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDSIMVPOLOEPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

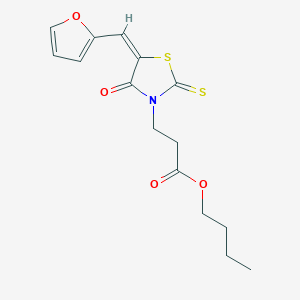

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2523634.png)

![tert-Butyl 4-(benzo[d]oxazol-2-yloxy)piperidine-1-carboxylate](/img/structure/B2523635.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2523640.png)

![3-Methylspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2523644.png)

![methyl 4-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzoate](/img/structure/B2523646.png)

![N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-methylbenzamide](/img/structure/B2523653.png)

![ethyl 2-(2-((1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2523654.png)